molecular formula C6H6BrNO B189597 3-Bromo-5-methoxypyridine CAS No. 50720-12-2

3-Bromo-5-methoxypyridine

Cat. No. B189597
CAS RN: 50720-12-2
M. Wt: 188.02 g/mol
InChI Key: FZWUIWQMJFAWJW-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxypyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the empirical formula C6H6BrNO and a molecular weight of 188.02 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxypyridine can be represented by the SMILES string COC1=CN=CC(Br)=C1 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a methoxy group attached at the 3rd and 5th positions, respectively.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-methoxypyridine are not detailed in the search results, it is noted that this compound can be used as a biochemical reagent in life science related research .


Physical And Chemical Properties Analysis

3-Bromo-5-methoxypyridine is a white to yellow low melting solid . It has a density of 1.530±0.06 g/cm3, a melting point of 31-35 °C, and a boiling point of 212.2±20.0 °C . The compound also has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 122.8±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Functionalised Pyridines and Bicyclic δ-Lactams : 3-Bromo-5-methoxypyridine is used in the synthesis of 5-functionalised 2-methoxypyridines, which are further transformed into bicyclic δ-lactams. This process involves magnesium 'ate' complexes as key reagents and showcases the chemical's role in complex organic synthesis processes (Sośnicki, 2009).

  • Precursor for 2,3-Pyridyne : It serves as a practical precursor for substituted 2,3-pyridyne, a reactive intermediate in organic chemistry. This derivative reacts regioselectively with certain furans, demonstrating its utility in targeted organic synthesis (Walters, Carter, & Banerjee, 1992).

  • Nitration Studies : Research has shown that 3-Bromo-5-methoxypyridine reacts uniquely during nitration processes, yielding specific nitro derivatives. This indicates its selective reactivity, useful in designing specific chemical reactions (Hertog, Ammers, & Schukking, 2010).

  • Synthesis of Pharmacologically Active Compounds : It is instrumental in synthesizing dopamine and serotonin receptor antagonists, highlighting its significance in medicinal chemistry and drug development (Hirokawa, Horikawa, & Kato, 2000).

  • Material Science Applications : Its derivatives have been used in the synthesis of new zinc phthalocyanine compounds with potential applications in photodynamic therapy for cancer treatment, demonstrating its role in the development of novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

3-Bromo-5-methoxypyridine is harmful if inhaled, harmful in contact with skin, may cause respiratory irritation, and causes serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

3-bromo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWUIWQMJFAWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355758
Record name 3-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxypyridine

CAS RN

50720-12-2
Record name 3-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromopyridine (10.0 g, 42.2 mmol) in DMF (10 mL) in a flask with a distillation head was added NaOMe solution 25% wt/wt (10 mL) and the mixture was heated to 100° C. for 3 hours. At the end of 3 hours ˜8 mL of MeOH was collected. The DMF solution was cooled to room temperature and diluted with H2O (25 mL) and extracted with MTBE (2×25 mL). The combined organic layers were washed with H2O (2×25 mL), dried over Na2SO4, filtered and concentrated. The residue was then dried under high vacuum for 10 hours to give the title compound (5.2 g, 66%). 1H NMR (400 MHz, DMSO-D6) δ 8.26-8.31 (m, 2H) 7.69-7.72 (m, 1H) 3.84 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

To a suspension of 12 g of 3,5-dibromopyridine and 40 g of 60% NaH in DMF was added 4.05 mL of MeOH, and the reaction mixture was stirred for 4 hours at room temperature and 1 hour at 60° C. The DMF was removed under reduced pressure, and the residue was taken directly to the next step. MS (CI/NH3) m/z 188/190 (M+H)+, 205/207 (M+NH4)+. 1H NMR (CDCl3, 300 MHz) δ: 8.32 (d, J=1.8 Hz, 1H), 8.27 (d, J=2.6 Hz, 1H), 7.42 (dd, J=1.8, 2.6 Hz, 1H), 3.88 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
4.05 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methanol (180 mL) was treated with sodium spheres (4.7 g, 0.20 mol) portionwise, evaporated to dryness, azeotroped with toluene (100 mL), and then concentrated under reduced pressure. The sodium methoxide in dry DMF (130 mL) was treated with 3,5-dibromopyridine (32 g, 135 mmol), from Avocado Chemicals. After heating at 70° C. for 4 hours, the mixture was poured onto ice/water (300 g) and filtered. The filter cake was dried under reduced pressure to provide the title compound (15.6 g, 62% yield). MS (DCI/NH3) m/z 188/190 (M+H)+.
Quantity
180 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
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Quantity
130 mL
Type
solvent
Reaction Step Two
Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 3,5-dibromopyridine (134a, 20 g, 84.4 mmol) in DMF (200 mL) was stirred at RT under nitrogen atmosphere and then 21.3 mL of sodium methoxide (25% by wt. in methanol (92.8 mmol) was added slowly. The reaction mixture was stirred overnight at 70° C. under N2. The reaction was cooled to RT and quenched with water (200 mL) and extracted with Et2O (2×200 mL). The combined organic extracts was washed with brine, dried (MgSO4) and concentrated in vacuo. The crude 3-bromo-5-methoxypyridine (134b 14.8 g, 93% theory) afforded a colorless oil after purification by flash chromatography on silica gel (EtOAc:hexane 1:10).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step Two
Quantity
92.8 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 3,5-dibromopyridine (20.00 g, 84.42 mmol), sodium methoxide (11.40 g, 211.06 mmol), and copper powder (1 g, 5% by weight of 3,5-dibromopyridine) in dry methanol was heated in a sealed glass tube at 150° C. for 14 h. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether (4×200 mL). The combined ether extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporation. The crude product was purified by column chromatography over aluminum oxide, eluting with ethyl acetate-hexane (1:9, v/v). Selected fractions were combined and concentrated by rotary evaporation, producing 9.40 g (59.5%) of a colorless oil, which tended to crystallize upon cooling.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
59.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Bromo-5-methoxypyridine be used to synthesize complex molecules?

A1: Yes, 3-Bromo-5-methoxypyridine acts as a versatile building block in organic synthesis. Research demonstrates its utility in synthesizing tetrahydroindolizidines, a class of compounds found in many bioactive alkaloids. [] Specifically, 3-Bromo-5-methoxypyridine reacts with tert-butyl diazoacetate and a 3-alkenyloxindole in the presence of an iron(III) catalyst to produce the desired tetrahydroindolizidine in good yield (83%). [] This reaction proceeds through a catalytic cycle involving the formation of a pyridinium ylide intermediate. []

Q2: How does the presence of a methoxy group at the 5-position influence the reactivity of 3-Bromo-5-methoxypyridine in nitration reactions?

A2: Interestingly, the 5-methoxy group in 3-Bromo-5-methoxypyridine directs nitration to the 6-position. [] This regioselectivity contrasts with the behavior of other substituted pyridine N-oxides, where nitration typically occurs at the 4-position. [] This difference highlights the significant impact of substituent position on the reactivity of pyridine N-oxides.

Q3: Can 3-Bromo-5-methoxypyridine participate in metal-catalyzed coupling reactions?

A3: Yes, 3-Bromo-5-methoxypyridine readily undergoes the Mizoroki-Heck reaction with fluorous alkenes. [] This palladium-catalyzed coupling reaction allows for the introduction of fluorous chains onto the pyridine ring, providing access to potentially valuable fluorinated building blocks. []

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